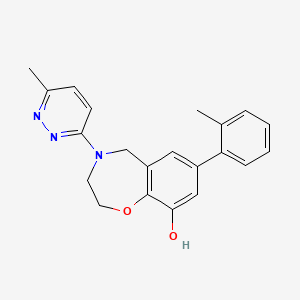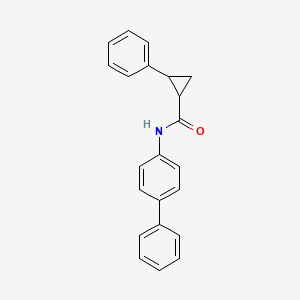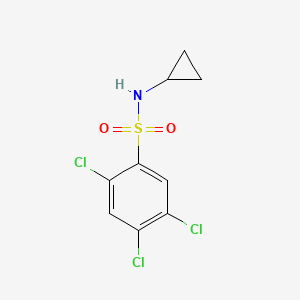![molecular formula C16H25Cl2NO2 B5404501 4-[4-(6-chloro-2,3-dimethylphenoxy)butyl]morpholine hydrochloride](/img/structure/B5404501.png)
4-[4-(6-chloro-2,3-dimethylphenoxy)butyl]morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(6-chloro-2,3-dimethylphenoxy)butyl]morpholine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in pharmacology. This compound is commonly referred to as 'MCL-1 inhibitor' and has been found to have a promising role in the treatment of cancer.
Mechanism of Action
The mechanism of action of 4-[4-(6-chloro-2,3-dimethylphenoxy)butyl]morpholine hydrochloride involves the inhibition of MCL-1 protein. MCL-1 is an anti-apoptotic protein that is overexpressed in several types of cancer. The inhibition of MCL-1 leads to the induction of apoptosis in cancer cells, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-[4-(6-chloro-2,3-dimethylphenoxy)butyl]morpholine hydrochloride has several biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy. Additionally, this compound has been found to have minimal toxicity in normal cells, making it a promising therapeutic approach for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-[4-(6-chloro-2,3-dimethylphenoxy)butyl]morpholine hydrochloride in lab experiments is its ability to selectively inhibit MCL-1 protein, which is overexpressed in several types of cancer. Additionally, this compound has been found to have minimal toxicity in normal cells, making it a safe and effective therapeutic approach for the treatment of cancer. However, one of the limitations of using this compound in lab experiments is its high cost of synthesis, which can limit its availability for research purposes.
Future Directions
Several future directions can be explored in the field of scientific research related to 4-[4-(6-chloro-2,3-dimethylphenoxy)butyl]morpholine hydrochloride. One of the most promising directions is the development of more potent MCL-1 inhibitors that can selectively induce apoptosis in cancer cells. Additionally, studies can be conducted to investigate the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders. Finally, research can be conducted to investigate the potential synergistic effects of this compound with other chemotherapeutic agents for the treatment of cancer.
Synthesis Methods
The synthesis of 4-[4-(6-chloro-2,3-dimethylphenoxy)butyl]morpholine hydrochloride involves several steps. The first step involves the reaction between 2,3-dimethylphenol and 1-chlorobutane to form 6-chloro-2,3-dimethylphenol. The second step involves the reaction between 6-chloro-2,3-dimethylphenol and morpholine to form 4-(6-chloro-2,3-dimethylphenoxy)morpholine. The final step involves the reaction between 4-(6-chloro-2,3-dimethylphenoxy)morpholine and hydrochloric acid to form 4-[4-(6-chloro-2,3-dimethylphenoxy)butyl]morpholine hydrochloride.
Scientific Research Applications
Several scientific studies have been conducted to investigate the potential applications of 4-[4-(6-chloro-2,3-dimethylphenoxy)butyl]morpholine hydrochloride in the field of pharmacology. One of the most promising applications of this compound is its role as an inhibitor of MCL-1, a protein that is overexpressed in several types of cancer. Studies have shown that MCL-1 inhibition can induce apoptosis in cancer cells and thus, can be used as a potential therapeutic approach for the treatment of cancer.
properties
IUPAC Name |
4-[4-(6-chloro-2,3-dimethylphenoxy)butyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2.ClH/c1-13-5-6-15(17)16(14(13)2)20-10-4-3-7-18-8-11-19-12-9-18;/h5-6H,3-4,7-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMMGAACCYRXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)OCCCCN2CCOCC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(6-Chloro-2,3-dimethylphenoxy)butyl]morpholine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(1R*,3S*,4S*)-3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]hept-1-yl]carbonyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5404422.png)

![N-[1-(hydroxymethyl)cyclopentyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5404431.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5404437.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-N,2-dimethyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5404445.png)

![N-allyl-7-{5-[(methylthio)methyl]-2-furoyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5404467.png)
![2,4,5-trimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5404479.png)
![2-[(4-methoxyphenyl)amino]-2,4,6-cycloheptatrien-1-one](/img/structure/B5404491.png)


![(3S*,5R*)-1-isobutyl-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5404503.png)
![2-chloro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5404504.png)
![4-{1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5404513.png)